![molecular formula C21H23FN4O3 B2656305 1-(4-Fluorophenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one CAS No. 2034471-04-8](/img/structure/B2656305.png)
1-(4-Fluorophenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H23FN4O3 and its molecular weight is 398.438. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine D-2 and Serotonin 5-HT2 Antagonism
Research has found that derivatives of 1-(4-Fluorophenyl)imidazolidin-2-one exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity in ligand-binding studies. These compounds, particularly those substituted with piperidinyl, have shown central 5-HT2 receptor antagonism without inducing catalepsy, suggesting their potential as atypical neuroleptics resembling clozapine. Specifically, the noncataleptogenic nature of piperidyl substituted indoles and their failure to block dopaminergic-mediated stereotypies highlight their unique pharmacological profile, with 1-Ethyl-2-imidazolidinone being identified as an optimal substituent to avoid catalepsy. Sertindole, a derivative, was selected for further development based on these findings (Perregaard et al., 1992).
Serotonin 5-HT2 Antagonism
Another study on substituted 3-(4-Fluorophenyl)-1H-indoles, similar in structure to the compound , demonstrated high 5-HT2 receptor affinity and selectivity. This research aimed at optimizing the substitution patterns to achieve greater selectivity towards 5-HT2 receptors over dopamine D2 receptors and alpha 1 adrenoceptors. The findings indicate that these compounds have the potential to serve as selective central serotonin 5-HT2 antagonists, offering insights into the development of novel therapeutic agents (Andersen et al., 1992).
Metabolic Studies
FYL-67, a novel oxazolidinone antibacterial drug with a structure related to the compound of interest, demonstrated excellent activity against Gram-positive organisms, such as methicillin-resistant Staphylococcus aureus (MRSA). The study aimed to identify the phase I metabolites of FYL-67, revealing insights into the metabolic transformation and potential implications for the development of analytical methods for quantification and further pharmacodynamic and toxicodynamic studies (Sang et al., 2016).
Anti-Alzheimer's Activity
A series of N-benzylated imidazolidin-2-one derivatives were synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, with modifications aimed at exploring the therapeutic potential against Alzheimer's disease. The study highlights the synthesis and pharmacological evaluation of these derivatives, identifying compounds with significant anti-Alzheimer's profiles (Gupta et al., 2020).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[2-oxo-2-(4-pyridin-4-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c22-16-1-3-17(4-2-16)26-14-13-25(21(26)28)15-20(27)24-11-7-19(8-12-24)29-18-5-9-23-10-6-18/h1-6,9-10,19H,7-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTMJEPHQHQNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.